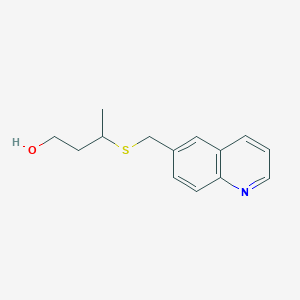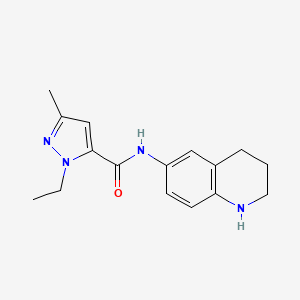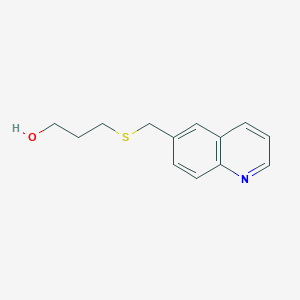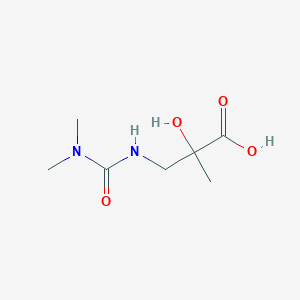![molecular formula C10H12BrNO5S B7579094 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid, also known as BAY 94-8862, is a small molecule inhibitor that has been extensively studied for its potential in treating cardiovascular diseases. It was first synthesized by Bayer Pharma AG and has since been the subject of numerous scientific studies.
Mécanisme D'action
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 works by binding to the heme group of sGC, which prevents the enzyme from converting guanosine triphosphate (GTP) to cGMP. This leads to an accumulation of GTP and a decrease in cGMP levels, which ultimately results in vasoconstriction and increased blood pressure. By inhibiting sGC, this compound 94-8862 can reverse this process and promote vasodilation.
Biochemical and Physiological Effects:
This compound 94-8862 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit sGC and promote vasodilation, it has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. It has also been shown to reduce oxidative stress and inflammation, which are both important factors in the development of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 is its specificity for sGC, which makes it a valuable tool for studying the role of this enzyme in cardiovascular disease. However, its potency and selectivity can also make it difficult to use in certain experimental settings. Additionally, its relatively short half-life and poor solubility can limit its effectiveness in vivo.
Orientations Futures
There are a number of potential future directions for research on 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862. One area of interest is the development of more potent and selective sGC inhibitors, which could have even greater therapeutic potential for treating cardiovascular disease. Another area of interest is the use of this compound 94-8862 in combination with other drugs, such as beta blockers or angiotensin receptor blockers, to achieve synergistic effects. Finally, there is ongoing research into the role of sGC in other physiological processes, such as inflammation and pain, which could lead to new applications for sGC inhibitors like this compound 94-8862.
Méthodes De Synthèse
The synthesis of 3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 involves several steps, including the reaction of 2-bromoaniline with chlorosulfonic acid and the subsequent reaction of the resulting sulfonamide with 3-hydroxy-2-methylpropanoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid 94-8862 has been studied extensively for its potential in treating cardiovascular diseases, particularly heart failure. It has been shown to inhibit the activity of the enzyme soluble guanylate cyclase (sGC), which plays a key role in regulating blood pressure and vascular tone. By inhibiting sGC, this compound 94-8862 can increase the production of cyclic guanosine monophosphate (cGMP), a signaling molecule that promotes vasodilation and reduces blood pressure.
Propriétés
IUPAC Name |
3-[(2-bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO5S/c1-10(15,9(13)14)6-12-18(16,17)8-5-3-2-4-7(8)11/h2-5,12,15H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVJIDNNJLTJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)

![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)

![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)


![3-[(3,5-Dimethylcyclohexyl)amino]propane-1,2-diol](/img/structure/B7579116.png)
![2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)